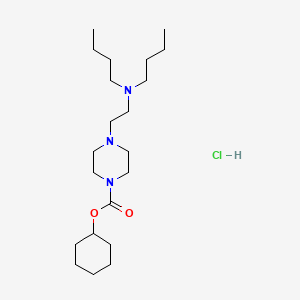![molecular formula C32H44N2O6 B14707300 1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[125315,901,1402,1106,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique hexacyclic structure This compound is characterized by multiple hydroxyl groups, ether linkages, and a pyrrole carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including cyclization, hydroxylation, and esterification reactions. A possible synthetic route could start with the formation of the hexacyclic core through a series of cyclization reactions. Subsequent hydroxylation steps would introduce the hydroxyl groups at specific positions. Finally, esterification with 2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid would yield the target compound.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of advanced techniques such as flow chemistry, which allows for precise control over reaction parameters and scalability.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ester or amide derivatives.
科学研究应用
Chemistry
The compound’s unique structure makes it a valuable subject for studying complex organic synthesis and reaction mechanisms.
Biology
Medicine
Possible use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Applications in materials science for developing new polymers or as a catalyst in organic reactions.
作用机制
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydroxyl and ester groups suggests potential for hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets.
相似化合物的比较
Similar Compounds
- **1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl acetate
- **1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl benzoate
Uniqueness
The presence of the 2,4,5-trimethyl-1H-pyrrole-3-carboxylate moiety distinguishes this compound from its analogs, potentially offering unique biological activities and chemical properties.
属性
分子式 |
C32H44N2O6 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC 名称 |
1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C32H44N2O6/c1-18-19(2)33-20(3)26(18)27(36)39-21(4)23-9-10-31-24-8-7-22-15-30(37)12-11-28(22,5)32(24,40-30)25(35)16-29(23,31)17-34(6)13-14-38-31/h8-9,21-22,25,33,35,37H,7,10-17H2,1-6H3/t21?,22-,25?,28+,29?,30+,31+,32?/m1/s1 |
InChI 键 |
MBORMZYFFQKAPD-XNBKECEUSA-N |
手性 SMILES |
CC1=C(NC(=C1C(=O)OC(C)C2=CC[C@@]34C2(CC(C56C3=CC[C@H]7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C)C |
规范 SMILES |
CC1=C(NC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


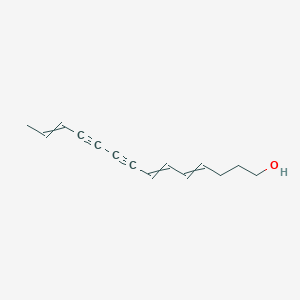
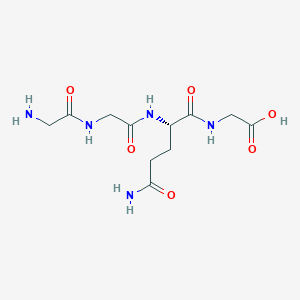

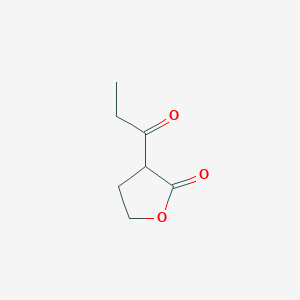
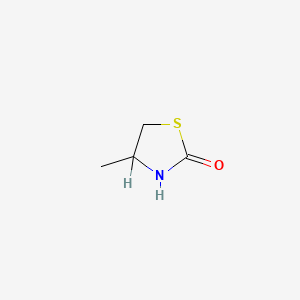
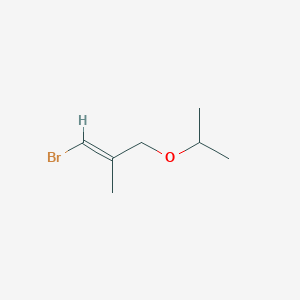
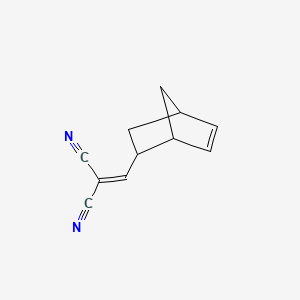

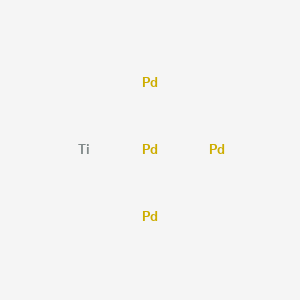
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
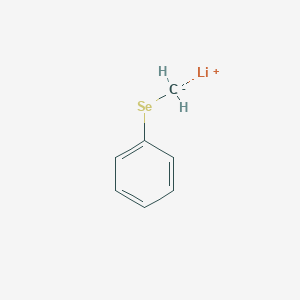
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)
